molecular formula C22H23ClN4O4S B2612284 ethyl 2-((4-(2-chlorophenyl)-5-((4-methoxybenzamido)methyl)-4H-1,2,4-triazol-3-yl)thio)propanoate CAS No. 476433-94-0

ethyl 2-((4-(2-chlorophenyl)-5-((4-methoxybenzamido)methyl)-4H-1,2,4-triazol-3-yl)thio)propanoate

Cat. No. B2612284
CAS RN: 476433-94-0
M. Wt: 474.96
InChI Key: CTEGGMZHNARWSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of this compound is characterized by a 1,2,4-triazole ring, which is a five-membered heterocyclic moiety. This ring is attached to a 2-chlorophenyl group, a methoxybenzamido group, and an ethyl propanoate group.

Scientific Research Applications

These applications highlight the multifaceted nature of “ethyl 2-((4-(2-chlorophenyl)-5-((4-methoxybenzamido)methyl)-4H-1,2,4-triazol-3-yl)thio)propanoate.” Keep in mind that ongoing research may uncover additional uses or refine existing ones. If you need further details or have other inquiries, feel free to ask! 🌟

Mechanism of Action

While the exact mechanism of action for this compound is not specified, compounds with similar structures, such as 1,3,4-thiadiazole derivatives, have been found to disrupt processes related to DNA replication. This allows them to inhibit the replication of both bacterial and cancer cells .

properties

IUPAC Name

ethyl 2-[[4-(2-chlorophenyl)-5-[[(4-methoxybenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23ClN4O4S/c1-4-31-21(29)14(2)32-22-26-25-19(27(22)18-8-6-5-7-17(18)23)13-24-20(28)15-9-11-16(30-3)12-10-15/h5-12,14H,4,13H2,1-3H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTEGGMZHNARWSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)SC1=NN=C(N1C2=CC=CC=C2Cl)CNC(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23ClN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 2-((4-(2-chlorophenyl)-5-((4-methoxybenzamido)methyl)-4H-1,2,4-triazol-3-yl)thio)propanoate

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